molecular formula C5H8OS B549198 Tetrahydrothiopyran-4-one CAS No. 1072-72-6

Tetrahydrothiopyran-4-one

Cat. No.: B549198
CAS No.: 1072-72-6
M. Wt: 116.18 g/mol
InChI Key: OVRJVKCZJCNSOW-UHFFFAOYSA-N
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Description

Tetrahydrothiopyran-4-one is a heterocyclic organic compound with the molecular formula C₅H₈OS. It is a sulfur-containing six-membered ring with a ketone functional group at the fourth position. This compound is known for its versatility in organic synthesis and its presence in various biologically active molecules .

Synthetic Routes and Reaction Conditions:

    Intramolecular Dieckmann Condensation: this compound can be synthesized from 3,3’-thiodipropanoates through intramolecular Dieckmann condensation in the presence of sodium methoxide or sodium hydride.

    Addition of Hydrogen Sulfide: Another method involves the double addition of hydrogen sulfide or sodium sulfide to divinyl ketones.

Industrial Production Methods:

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form sulfoxides and sulfones.

    Reduction: It can be reduced to tetrahydrothiopyran-4-ol using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions at the sulfur atom or the carbon atoms adjacent to the sulfur.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halides in the presence of bases like sodium hydride or potassium carbonate.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Tetrahydrothiopyran-4-ol.

    Substitution: Various substituted tetrahydrothiopyran derivatives.

Safety and Hazards

Tetrahydrothiopyran-4-one causes skin irritation and serious eye irritation . It may cause respiratory irritation . Contact with water liberates toxic gas .

Comparison with Similar Compounds

Uniqueness:

    Sulfur Atom: The presence of sulfur in tetrahydrothiopyran-4-one imparts unique chemical reactivity and biological activity compared to oxygen-containing analogs.

    Versatility: Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

thian-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8OS/c6-5-1-3-7-4-2-5/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVRJVKCZJCNSOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40147948
Record name 4-Thiacyclohexanone
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Molecular Weight

116.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072-72-6
Record name Tetrahydrothiopyran-4-one
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Record name Penthianone
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Record name Tetrahydrothiopyran-4-one
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Record name 4-Thiacyclohexanone
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Record name 4-thiacyclohexanone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of tetrahydrothiopyran-4-one?

A1: this compound has the molecular formula C5H8OS and a molecular weight of 116.18 g/mol.

Q2: How can this compound be synthesized?

A2: Several synthetic routes to THTP exist:

  • Double conjugate addition: 3-Aryl-substituted tetrahydrothiopyran-4-ones can be synthesized by the double conjugate addition of hydrogen sulfide (H2S) to divinyl ketones. These divinyl ketones are prepared from lithiated α-bromostyrene derivatives reacted with acrolein or cinnamaldehyde, followed by oxidation with manganese dioxide (MnO2). [, ]
  • Condensation reactions: THTP can be used as a building block in condensation reactions with aromatic aldehydes. This reaction is often catalyzed by lithium bromide (LiBr) or other catalysts like N-(trimethylsilyl)diethylamine and lithium perchlorate. [, ]
  • Cyclization reactions: Researchers have also explored the synthesis of THTP derivatives via the cyclization of appropriate starting materials. []

Q3: What are the key spectroscopic features of this compound?

A3: THTP derivatives have been characterized using various spectroscopic techniques:

  • IR Spectroscopy: Provides information about the functional groups present in the molecule, such as the carbonyl group. [, ]
  • NMR Spectroscopy (1H and 13C): Confirms the structure and elucidates the stereochemistry of THTP derivatives. [, ]
  • UV/Vis Spectroscopy: Provides information about the electronic transitions within the molecule, which can be useful in understanding its reactivity. []

Q4: What makes this compound a valuable synthon in organic synthesis?

A4: THTP serves as a versatile five-carbon synthon, particularly for constructing 3-cyclopentenones. The process involves a one-pot Ramberg-Bäcklund reaction of 6-alkyl-1,4-dioxa-8-thiaspiro[4.5]decane 8,8-dioxides (derived from THTP), followed by acid-catalyzed de-dioxolanation. [, ]

Q5: Can you provide an example of a biologically relevant molecule synthesized using this compound?

A5: Yes, THTP has been utilized in the synthesis of (±)-Tapentadol, an FDA-approved analgesic drug. This synthetic approach highlights the potential of THTP in medicinal chemistry. []

Q6: How is this compound employed in the synthesis of thiochroman-4-ones?

A6: Rhodium-catalyzed alkyne hydroacylation of β-tert-butylthio-substituted aldehydes, followed by in situ intramolecular thio-conjugate addition, allows for the synthesis of various S-heterocycles, including thiochroman-4-ones, from THTP. []

Q7: Does this compound exhibit any catalytic properties?

A7: While not inherently catalytic, THTP can be oxidized in situ to form potent ketone catalysts for epoxidation reactions. []

Q8: How is this compound used in epoxidation reactions?

A8: THTP, in the presence of Oxone (potassium peroxomonosulfate), acts as a precursor to a highly efficient ketone catalyst (10). This catalytic system enables the rapid and high-yielding epoxidation of various olefins at room temperature. [, ]

Q9: What is known about the biological activity of this compound derivatives?

A9: Derivatives of THTP, particularly those containing bis(arylidene) groups, have shown cytotoxic activity against human cancer cell lines, including cisplatin-resistant ovarian cancer cells. This finding suggests potential applications in cancer chemotherapy. [, ]

Q10: Have any specific this compound derivatives shown promising anticancer activity?

A10: Yes, several curcumin analogs incorporating the THTP scaffold exhibit potent anti-cancer activity. Notably, compounds with a this compound linker and pyridine as a distal ring showed strong inhibitory effects on the growth of human prostate cancer cells (CWR-22Rv1 and PC-3). [, ]

Q11: What are the potential mechanisms of action of these anticancer this compound derivatives?

A11: Research suggests that these compounds might exert their anticancer effects by:

  • Inhibiting androgen receptor (AR) activity: This mechanism is particularly relevant for prostate cancer, where AR signaling plays a crucial role. [, ]
  • Suppressing nuclear factor kappa B (NF-κB) activity: NF-κB is a transcription factor involved in inflammation and cancer development. []

Q12: Are there any this compound based serine protease inhibitors?

A12: Research has explored THTP-based compounds as inhibitors of serine proteases like plasmin, which plays a role in cancer metastasis. These inhibitors, containing diamine or amide/amine side chains, exhibit moderate activity against plasmin. []

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